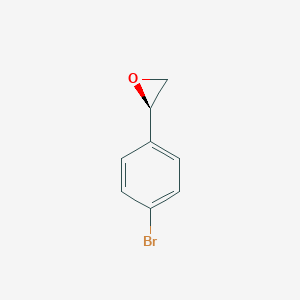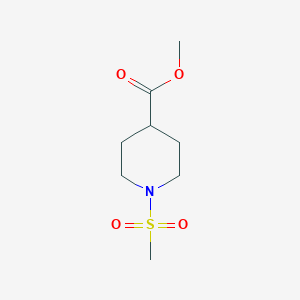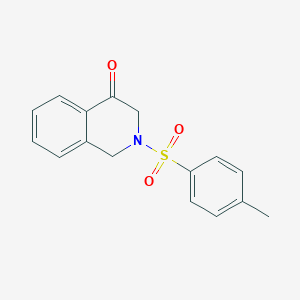
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, commonly known as TDIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDIQ is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can be achieved through a multi-step reaction pathway involving several key reactions.
Starting Materials
2-methyl-1,2,3,4-tetrahydroisoquinoline, p-toluenesulfonyl chloride, sodium hydride, acetic anhydride, sodium acetate, ethanol
Reaction
Step 1: Protection of the amine group using p-toluenesulfonyl chloride and sodium hydride in ethanol to form 2-tosyl-2,3-dihydroisoquinoline., Step 2: Acetylation of the protected amine group using acetic anhydride and sodium acetate in acetic acid to form 2-acetoxy-2,3-dihydroisoquinoline-1-sulfonate., Step 3: Deprotection of the tosyl group using sodium hydroxide in water to form 2-acetoxy-2,3-dihydroisoquinoline-4(1H)-one., Step 4: Hydrolysis of the acetoxy group using sodium hydroxide in water to form 2-hydroxy-2,3-dihydroisoquinolin-4(1H)-one., Step 5: Cyclization of the hydroxy group using acetic anhydride and sulfuric acid to form 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
Applications De Recherche Scientifique
TDIQ has been widely used in scientific research due to its potential applications in drug discovery and development. TDIQ and its derivatives have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has also been used as a building block for the synthesis of other biologically active molecules, such as alkaloids and natural products.
Mécanisme D'action
The mechanism of action of TDIQ is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. TDIQ has also been shown to inhibit the activity of certain kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
TDIQ has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, and to suppress the activation of immune cells, such as macrophages and T cells. TDIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TDIQ in lab experiments is its versatility. TDIQ can be synthesized using various methods, and its derivatives can be easily modified to enhance its pharmacological activities. However, one of the main limitations of using TDIQ in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on TDIQ. One area of research is the development of TDIQ derivatives with enhanced pharmacological activities. Another area of research is the elucidation of the mechanism of action of TDIQ and its derivatives. Additionally, the potential use of TDIQ and its derivatives in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

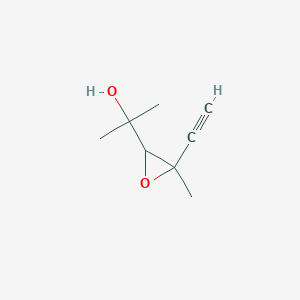
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
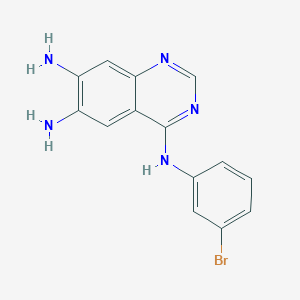
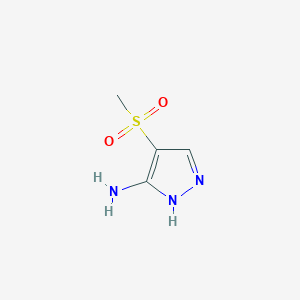
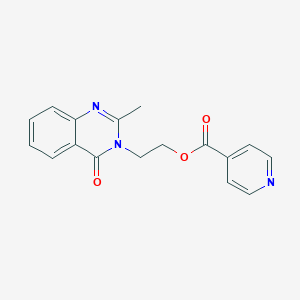
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
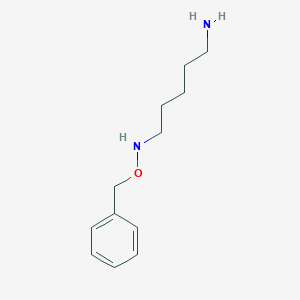
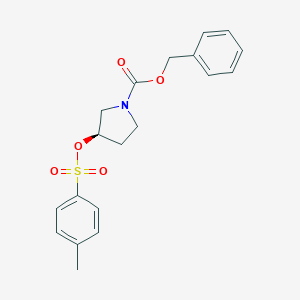
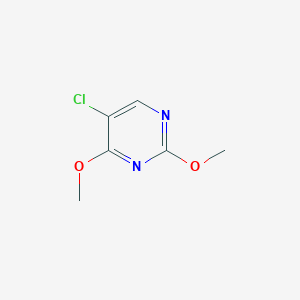
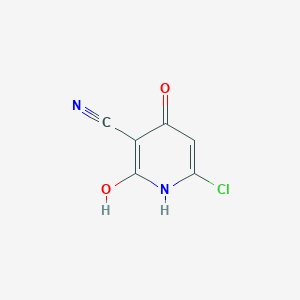
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
